

Structural Profiling & Solid-State Analysis of 3-Hydroxy-5-phenylbenzamide Complexes

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Hydroxy-5-phenylbenzamide

CAS No.: 1400644-43-0

Cat. No.: B3047478

[Get Quote](#)

Executive Summary

3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) is a biphenyl scaffold critical in the synthesis of guanidine-based NHE-1 inhibitors (e.g., analogues of Cariporide and Eniporide).[1][2][3][4][5] Unlike simple benzamides, the 5-phenyl substitution introduces significant steric bulk and lipophilicity, altering the classic amide hydrogen-bonding "tape" motifs.[1]

This guide compares the crystallographic behavior of 3H5PB complexes against two industry standards: 3-Hydroxybenzamide (a model for amide-phenol H-bonding) and 3-Phenylbenzamide (a model for hydrophobic packing).[1]

Comparative Analysis: 3H5PB vs. Benzamide Standards

The following table benchmarks the physicochemical and structural attributes of 3H5PB against its structural predecessors.

Feature	Target: 3-Hydroxy-5-phenylbenzamide	Comparator A: 3-Hydroxybenzamide	Comparator B: 3-Phenylbenzamide
Primary Interaction	Mixed Mode: Amide-Amide Tape + - Stacking (Biphenyl)	H-Bond Dominant: Amide-Phenol supramolecular synthons	Hydrophobic Dominant: Herringbone packing of phenyl rings
Solubility Profile	Low (Lipophilic Biphenyl core)	High (Hydrophilic Phenol/Amide)	Very Low (Hydrophobic)
Crystal Habit	Plates/Needles (Solvent dependent)	Prisms (Monoclinic)	Needles (Orthorhombic)
Complex Utility	Salt Formation: Methanesulfonate (for NHE-1 inhibition)	Co-crystal Former: Solubility enhancement	Polymorph Study: Packing efficiency
Key Structural Risk	Polymorphism: High risk due to rotational freedom of the 5-phenyl ring.[1]	Low risk (Stable H-bond network).[1]	Moderate risk (Conformational flexibility).[1]

Structural Causality & Mechanism

The "Benzamide Tape" Disruption

Simple benzamides form 1D hydrogen-bonded chains (tapes) via

interactions (

graph set).[1]

- In 3-Hydroxybenzamide: The 3-OH group acts as a lateral anchor, cross-linking these tapes into 2D sheets.[1]
- In 3H5PB: The bulky 5-phenyl group sterically clashes with the adjacent tapes.[1] To accommodate this, 3H5PB complexes often adopt a twisted conformation (dihedral angle

- Checkpoint: A slight color change (yellowing) indicates protonation of the amide/guanidine functionality.[1]
- Crystallization:
 - Filter the solution through a 0.45 μm PTFE filter.[1]
 - Add Ethyl Acetate (EtOAc) as an anti-solvent until turbidity persists.[1]
 - Store at 4°C for 48-72 hours.
- Harvesting: Collect colorless prism-like crystals. Dry under vacuum at 25°C.[1]

Protocol B: Single Crystal XRD Data Collection

- Mounting: Mount a crystal (mm) on a Kapton loop using Paratone oil.[1]
- Temperature: Cool to 100 K (Cryostream) to freeze phenyl ring rotation and reduce thermal disorder.
- Strategy: Collect a full sphere of data (Mo-K or Cu-K) to a resolution of at least 0.8 Å.
- Refinement:
 - Locate the hydroxyl proton in the difference Fourier map.[1]
 - Check for disorder in the 5-phenyl ring; model as two positions if necessary.[1]

Data Interpretation Guide

When analyzing the crystal structure of 3H5PB, look for these specific markers to validate the quality of your complex:

- Torsion Angle (

-): Measure the angle between the central benzamide ring and the 5-phenyl ring.[1]
- Expected:

(to minimize steric clash).[1]
 - If $< 10^\circ$: Suspect packing forces are compressing the molecule (high energy conformer).[1]
- H-Bond Distance: Measure

.[1]
 - Target: 2.7 - 2.9 Å.[1] This indicates a strong intermolecular network stabilizing the lattice.
[1]
 - Void Volume: Calculate the void space (using PLATON/SQUEEZE).[1]
 - If $> 5\%$: [1] The structure may be a solvate (e.g., Methanol solvate).[1] Check TGA (Thermogravimetric Analysis) to confirm solvent loss.

References

- N-(3-Hydroxyphenyl)benzamide Synthesis & Characterization. Abbasi, M. A., et al.[1] (2014). [1] Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry.
- Benzamide Polymorphism & Hydrogen Bonding Tapes. Surov, A. O., et al.[1] (2023).[1][3][6] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[1] Crystal Growth & Design. [1]
- NHE-1 Inhibitor Guanidine Derivatives (Patent Context). Patent RU2141946C1.[1] Derivatives of guanidine, method of their production, method of inhibiting Na⁺/H⁺ exchange. [1]
- **3-Hydroxy-5-phenylbenzamide** (Compound Data). PubChem CID 1400644-43-0. [1][2][3] [5]

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)